Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone
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Overview
Description
{[(2Z)-5,5,6-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]AMINO}THIOUREA is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2Z)-5,5,6-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]AMINO}THIOUREA typically involves multiple steps, starting with the preparation of the bicyclic core This can be achieved through a Diels-Alder reaction followed by functional group modifications
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiourea group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, {[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, {[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA could be explored for its potential pharmacological properties. Studies may focus on its efficacy and safety as a drug candidate.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of {[(2Z)-5,5,6-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
{[(2Z)-5,5,6-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]AMINO}THIOUREA stands out due to its unique bicyclic structure and the presence of the thiourea group
Properties
Molecular Formula |
C11H19N3S |
---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
[(Z)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea |
InChI |
InChI=1S/C11H19N3S/c1-6-8-4-7(11(6,2)3)5-9(8)13-14-10(12)15/h6-8H,4-5H2,1-3H3,(H3,12,14,15)/b13-9- |
InChI Key |
FFVDDDDYYODYEL-LCYFTJDESA-N |
Isomeric SMILES |
CC1C\2CC(C1(C)C)C/C2=N/NC(=S)N |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2=NNC(=S)N |
Origin of Product |
United States |
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